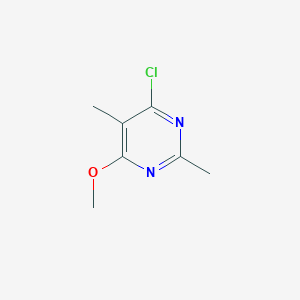

4-Chloro-6-methoxy-2,5-dimethylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-methoxy-2,5-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-2,5-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMZFJGIKRCBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-10-2 | |

| Record name | 4-chloro-6-methoxy-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

The following technical guide provides an in-depth analysis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine , a specialized heterocyclic intermediate critical to modern medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 102074-10-2 Formula: C₇H₉ClN₂O | Molecular Weight: 172.61 g/mol [1][2]

Executive Summary

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a high-value pyrimidine scaffold characterized by its specific substitution pattern: a reactive chlorine at C4, an electron-donating methoxy group at C6, and methyl groups at C2 and C5. Unlike the more common 2,6-dimethyl isomers, the 5-methyl substitution imparts unique steric and electronic properties, making this compound a strategic building block for sterically congested kinase inhibitors , pyrano[2,3-c]pyrazoles , and sulfonylurea herbicides . Its primary utility lies in its ability to undergo regioselective Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-couplings.

Chemical Architecture & Reactivity

Structural Analysis

The pyrimidine ring is naturally electron-deficient, facilitating nucleophilic attack. However, the substituents on CAS 102074-10-2 modulate this reactivity significantly:

-

C4-Chloro (Leaving Group): The primary site for nucleophilic displacement. It is activated by the ring nitrogens but slightly deactivated by the electron-donating effects of the C6-methoxy and C5-methyl groups.

-

C6-Methoxy (+M Effect): Provides electron density to the ring, stabilizing the system but requiring stronger nucleophiles or catalysts for displacement at the C4 position compared to polychlorinated pyrimidines.

-

C5-Methyl (Steric/Inductive): This is the critical differentiator. The C5-methyl group introduces steric hindrance adjacent to the reactive C4 center, improving regioselectivity during downstream functionalization by preventing attack at C5 and directing incoming groups to the C4 vector.

Reactivity Map (Graphviz)

The following diagram illustrates the core reactivity pathways, highlighting the electrophilic susceptibility of the C4 position.

Figure 1: Reactivity profile of CAS 102074-10-2 showing primary synthetic diversifications.

Synthesis & Production

Industrial Route: Regioselective Alkoxylation

The most robust synthesis involves the partial alkoxylation of 4,6-dichloro-2,5-dimethylpyrimidine . This route is preferred over de novo ring construction for its scalability and yield.

Reaction Scheme:

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.00 - 1.05 eq NaOMe | Excess base leads to the formation of the 4,6-dimethoxy byproduct (over-substitution). |

| Temperature | < 10°C | Low temperature suppresses the reaction rate of the second chloride displacement, ensuring mono-substitution. |

| Solvent | Anhydrous Methanol | Prevents hydrolysis of the chloride to the hydroxyl (pyrimidinone) impurity. |

Experimental Protocol: SₙAr Displacement

Objective: Synthesis of a 4-amino-derivative (common drug intermediate step) using CAS 102074-10-2.

Materials

-

Substrate: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq)

-

Nucleophile: Morpholine or Primary Amine (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

Methodology (Step-by-Step)

-

Preparation: Charge a reaction vessel with 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (10 mmol) and anhydrous 1,4-dioxane (50 mL).

-

Addition: Add DIPEA (20 mmol) followed by the amine nucleophile (12 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Note: The C5-methyl group sterically hinders the C4 position, requiring higher temperatures than non-methylated analogs.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rt ~4.5 min) should disappear, replaced by the product (Rt ~3.2 min).

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2,5-dimethyl-4,6-functionalized pyrimidine core is a bioisostere for the purine ring system found in ATP. The C5-methyl group is particularly valuable in EGFR and JAK kinase inhibitors, where it can occupy hydrophobic pockets (the "gatekeeper" region) in the enzyme active site, improving selectivity over other kinases.

Fused Heterocycle Synthesis

This compound serves as a precursor for pyrano[2,3-c]pyrazoles . By reacting the C4-chloride with hydrazine followed by condensation with β-keto esters, researchers can build tricyclic systems used in anti-inflammatory and anticancer research.

Workflow Diagram: Drug Synthesis Pathway

Figure 2: Synthetic pathway from precursor to bioactive fused heterocycle.

Analytical Profile & Quality Control

To ensure the integrity of CAS 102074-10-2 in research, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.15 ppm (s, 3H): C5-Methyl group (distinctly shielded compared to C2).

-

δ 2.45 ppm (s, 3H): C2-Methyl group.

-

δ 3.98 ppm (s, 3H): C6-Methoxy group (singlet).

-

Absence of aromatic protons confirms full substitution on the ring carbons.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 173.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

-

Safety & Handling

GHS Classification: Warning

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). The C4-chloride can slowly hydrolyze to the pyrimidinone in the presence of atmospheric moisture over extended periods.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

AA Blocks. (2019). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters. Retrieved from [Link]

- Google Patents. (2018). Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2018112843A1).

-

PubChem. (2025).[3] 4-Amino-5-chloro-2,6-dimethylpyrimidine (Analogous Reactivity Data). Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of 4-amino-2,6-dimethylpyrimidine (Methodology Reference). Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

Sources

- 1. 852104-71-3,methyl N-(but-3-yn-1-yl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. aablocks.com [aablocks.com]

- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-6-methoxy-2,5-dimethylpyrimidine chemical structure and properties

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2,5-dimethylpyrimidine for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine, a substituted pyrimidine of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyrimidine core is a foundational scaffold in a multitude of pharmacologically active agents, and the specific substitution pattern of this compound offers a unique combination of features for molecular elaboration.[1][2] This document details the molecule's structural and physicochemical properties, outlines rational synthetic strategies, explores its chemical reactivity with a focus on its utility as a synthetic intermediate, and provides guidance on its analytical characterization and safe handling. The strategic positioning of a reactive chloro group, an electron-donating methoxy group, and two methyl substituents makes this compound a versatile building block for creating diverse chemical libraries aimed at various biological targets.

Introduction to the 4-Chloro-6-methoxy-2,5-dimethylpyrimidine Scaffold

The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[2] This inherent biological significance has inspired chemists to utilize the pyrimidine core in a vast array of therapeutic agents, including anticancer drugs, antivirals, antibacterials, and cardiovascular medicines.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its synthetic tractability, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Strategic Importance of the Substituent Pattern

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is not merely another pyrimidine derivative; its specific arrangement of functional groups imparts distinct advantages for synthetic applications.

-

The C4-Chloro Group : This is the primary reactive site of the molecule. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.) to build molecular complexity.

-

The C6-Methoxy Group : The methoxy group is a prevalent feature in many approved drugs.[3] In this scaffold, it serves multiple roles. As an electron-donating group, it can modulate the reactivity of the pyrimidine ring and influence the regioselectivity of reactions. Furthermore, it can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility and metabolic stability in final drug candidates.[3]

-

The C2 and C5-Methyl Groups : These methyl groups provide steric bulk and lipophilicity. They can influence the conformation of the molecule and its binding affinity to target proteins by occupying specific hydrophobic pockets. Their presence also blocks potential sites of metabolism, which can enhance the pharmacokinetic profile of derivative compounds.

Physicochemical and Structural Properties

The fundamental properties of this compound are essential for planning its use in synthesis and for predicting the characteristics of its derivatives.

Chemical Structure

-

IUPAC Name : 4-chloro-6-methoxy-2,5-dimethylpyrimidine

-

Molecular Formula : C₇H₉ClN₂O[4]

-

Canonical SMILES : CC1=C(N=C(N=C1Cl)C)OC[4]

-

InChI Key : GSMZFJGIKRCBMN-UHFFFAOYSA-N[4]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 172.62 g/mol | Calculated |

| Monoisotopic Mass | 172.04034 Da | [4] |

| Predicted XlogP | 2.2 | [4] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis Strategies

Rationale for Synthetic Design

The retrosynthetic analysis points to 6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one (a tautomer of 4,6-dihydroxy-2,5-dimethylpyrimidine) as a key starting material. This precursor can be synthesized via a condensation reaction and subsequently chlorinated. The use of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and field-proven method for converting hydroxypyrimidines (pyrimidinones) into their corresponding chloropyrimidines.[5] A subsequent nucleophilic substitution with sodium methoxide would yield the target compound.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis from 2,5-Dimethyl-4,6-dihydroxypyrimidine

Objective: To synthesize 4-Chloro-6-methoxy-2,5-dimethylpyrimidine.

Step 1: Synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine

-

Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,5-dimethyl-4,6-dihydroxypyrimidine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature. The addition should be done in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with caution.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-Dichloro-2,5-dimethylpyrimidine, which can be purified further by column chromatography if necessary.

Step 2: Regioselective Synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

-

Reagent Setup: Dissolve the 4,6-Dichloro-2,5-dimethylpyrimidine (1.0 eq) from Step 1 in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere.

-

Methoxylation: Prepare a solution of sodium methoxide (NaOMe, 1.0-1.1 eq) in anhydrous MeOH. Add this solution dropwise to the pyrimidine solution at 0 °C. The use of a slight excess of the nucleophile is avoided to minimize the formation of the di-substituted product. The rationale for regioselectivity is based on the electronic properties of the pyrimidine ring, where one chlorine may be more activated than the other.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[6]

-

Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel column chromatography to yield pure 4-Chloro-6-methoxy-2,5-dimethylpyrimidine.

Chemical Reactivity and Synthetic Utility

The Role of the C4-Chloro Group: A Handle for Derivatization

The primary synthetic value of this compound lies in the reactivity of its C4-chloro substituent. It serves as a versatile electrophilic site, readily undergoing nucleophilic aromatic substitution (SNAr) with a broad range of nucleophiles. This reaction is the gateway to a vast chemical space of 4-substituted-6-methoxypyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is facilitated by the electron-deficient nature of the pyrimidine ring. The reaction typically proceeds under mild conditions, often requiring only a base to deprotonate the incoming nucleophile. Common nucleophiles include:

-

Primary and secondary amines (aliphatic and aromatic)

-

Alcohols and phenols

-

Thiols and thiophenols

-

Hydrazines[7]

General Workflow for a Typical SNAr Derivatization

Caption: General workflow for SNAr reactions.

Example Protocol: Synthesis of a 4-Anilino Derivative

Objective: To demonstrate the SNAr reactivity by synthesizing N-phenyl-(4-methoxy-2,5-dimethylpyrimidin-6-yl)amine.

-

Setup: In a sealed vial, combine 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq), aniline (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in N,N-Dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into water. A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization or column chromatography to yield the pure anilino-pyrimidine derivative.

Spectroscopic and Analytical Characterization

While experimental data for the title compound is not available in the searched literature, its spectroscopic features can be reliably predicted based on its structure and data from closely related analogs.[6]

Overview of Expected Spectroscopic Signatures

-

¹H NMR : Expect two singlets for the two non-equivalent methyl groups (C2-CH₃ and C5-CH₃) and a singlet for the methoxy group (O-CH₃).

-

¹³C NMR : Expect distinct signals for the seven carbon atoms, including the two methyl carbons, the methoxy carbon, and the four aromatic carbons of the pyrimidine ring.

-

IR Spectroscopy : Key stretches would include C-H (alkyl and aromatic), C=N and C=C (pyrimidine ring), and C-O (methoxy ether).

-

Mass Spectrometry (MS) : The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Table of Predicted Spectroscopic Data

| Technique | Predicted Chemical Shift / Signal | Rationale |

| ¹H NMR | δ ≈ 2.4-2.6 ppm (s, 3H) | C2-CH₃, deshielded by two ring nitrogens. |

| δ ≈ 2.2-2.4 ppm (s, 3H) | C5-CH₃, adjacent to C4-Cl. | |

| δ ≈ 3.9-4.1 ppm (s, 3H) | C6-OCH₃, typical for methoxy on an aromatic ring. | |

| ¹³C NMR | δ ≈ 160-170 ppm | C2, C4, C6 (quaternary carbons of the pyrimidine ring). |

| δ ≈ 110-120 ppm | C5 (quaternary carbon of the pyrimidine ring). | |

| δ ≈ 54-56 ppm | OCH₃ carbon. | |

| δ ≈ 20-25 ppm | C2-CH₃ carbon. | |

| δ ≈ 12-15 ppm | C5-CH₃ carbon. | |

| MS (EI) | m/z ≈ 172/174 | Molecular ion peak [M]⁺ showing the ³⁵Cl/³⁷Cl isotope pattern. |

Safety, Handling, and Storage

Hazard Identification

Based on safety data for analogous chloropyrimidines, 4-Chloro-6-methoxy-2,5-dimethylpyrimidine should be handled as a potentially hazardous substance.[8][9][10]

-

Health Hazards : Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][11]

-

Physical Hazards : None identified.[8]

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][13]

-

Handling Practices : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10][12]

Storage and Stability

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Incompatibilities : Keep away from strong oxidizing agents.

Applications in Drug Discovery and Development

As a Key Intermediate for Bioactive Molecules

The primary application of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine is as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its structure is primed for the generation of libraries of compounds for high-throughput screening. By varying the nucleophile in SNAr reactions, researchers can rapidly access a wide range of derivatives to probe structure-activity relationships (SAR) for a given biological target. The pyrimidine core itself is present in numerous drugs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

Conclusion

4-Chloro-6-methoxy-2,5-dimethylpyrimidine represents a strategically designed chemical building block with high potential for medicinal chemistry and drug development. Its well-defined reactivity, centered on the C4-chloro group, provides a reliable handle for synthetic diversification. The modulating effects of the methoxy and methyl substituents offer additional tools for optimizing the properties of lead compounds. This guide has provided a framework for its synthesis, handling, and application, underscoring its value as an intermediate for creating novel molecular entities with therapeutic potential.

References

- Electronic Supporting Information - The Royal Society of Chemistry. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- 2-Amino-4-chloro-6-methoxypyrimidine - AK Scientific, Inc. (URL: )

- TCI AMERICA - Spectrum Chemical. (URL: )

- SAFETY D

- SAFETY D

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])

- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL: )

-

4-chloro-6-methoxy-2,5-dimethylpyrimidine (C7H9ClN2O) - PubChemLite. (URL: [Link])

-

2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem. (URL: [Link])

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - ResearchGate. (URL: [Link])

-

4-Chloro-2,6-dimethylpyrimidine - CAS Common Chemistry. (URL: [Link])

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P

-

4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. (URL: [Link])

-

4,6-Dichloro-2,5-dimethylpyrimidine Properties - EPA. (URL: [Link])

-

SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES - Semantic Scholar. (URL: [Link])

-

4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem. (URL: [Link])

-

The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-chloro-6-methoxy-2,5-dimethylpyrimidine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | 4472-45-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Suppliers and price of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

An In-depth Technical Guide to 4-Chloro-6-methoxy-2,5-dimethylpyrimidine: Synthesis, Applications, and Procurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxy-2,5-dimethylpyrimidine (CAS No: 16078-33-6) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its substituted pyrimidine core acts as a privileged scaffold, particularly in the development of targeted therapeutics such as protein kinase inhibitors. The strategic placement of a reactive chlorine atom, a methoxy group, and two methyl groups allows for precise molecular modifications, making it an invaluable intermediate for constructing complex drug candidates. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and key applications in drug discovery. It further details a typical experimental protocol for its use in C-C bond formation and presents a consolidated analysis of its commercial suppliers and pricing landscape to aid in research and development planning.

Introduction to 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, largely due to its structural resemblance to the nucleobases of DNA and RNA.[1] This mimicry allows pyrimidine-based molecules to effectively interact with a wide array of biological targets.

Chemical Identity

-

IUPAC Name: 4-chloro-6-methoxy-2,5-dimethylpyrimidine

-

CAS Number: 16078-33-6

-

Molecular Formula: C₇H₉ClN₂O

-

Molecular Weight: 172.61 g/mol

-

Canonical SMILES: CC1=C(N=C(N=C1Cl)C)OC

-

InChIKey: GSMZFJGIKRCBMN-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound make it suitable for a range of organic synthesis applications, particularly in creating libraries of compounds for drug screening.

| Property | Value | Source |

| Monoisotopic Mass | 172.04034 Da | PubChemLite[2] |

| XLogP (Predicted) | 2.2 | PubChemLite[2] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Significance in Medicinal Chemistry

Substituted pyrimidines are central to the development of protein kinase inhibitors, a major class of cancer therapeutics.[4] The pyrimidine scaffold is adept at forming key hydrogen bond interactions within the ATP-binding hinge region of many kinases, acting as an ATP-competitive inhibitor.[1] Modifications at the C2, C4, C5, and C6 positions of the ring enable chemists to fine-tune potency and selectivity against specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[5] 4-Chloro-6-methoxy-2,5-dimethylpyrimidine serves as a pre-functionalized starting material, where the C4-chloro group is the primary handle for introducing further diversity.

Synthesis and Reactivity

Plausible Synthetic Route

The synthesis of polysubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, followed by functional group manipulation. A plausible pathway to the title compound begins with the condensation of a substituted β-ketoester with acetamidine, followed by chlorination.

Caption: Plausible synthesis of the target compound via condensation and chlorination.

Chemical Reactivity

The primary site of reactivity on 4-Chloro-6-methoxy-2,5-dimethylpyrimidine is the C4-chlorine atom. This position is electron-deficient and highly susceptible to two main classes of reactions essential for drug development:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alcohols. This reaction is fundamental for attaching side chains that can interact with specific pockets in a biological target. The synthesis of 2,4-diaminopyrimidine derivatives often relies on the sequential SₙAr of a dichloropyrimidine precursor.[1]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a robust handle for transition-metal-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are powerful tools for forming C-C or C-N bonds, allowing for the introduction of aryl, heteroaryl, or complex amine moieties. For instance, Suzuki cross-coupling with various arylboronic acids is a common method to synthesize new pyrimidine derivatives.[6]

Applications in Drug Discovery

The utility of this pyrimidine intermediate is best demonstrated in the context of synthesizing kinase inhibitors. The pyrimidine core serves as the anchor in the ATP pocket, while substituents introduced via the C4-chloro handle explore other regions of the enzyme to achieve potency and selectivity.

Role as a Kinase Inhibitor Building Block

Many potent kinase inhibitors feature a 4-aminopyrimidine structure. The synthesis of these molecules frequently starts from a 4-chloropyrimidine intermediate. The nitrogen from the incoming amine and the N1 of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[5] The methoxy and dimethyl groups on the title compound help to confer specific steric and electronic properties, influencing solubility and the orientation of the molecule within the binding site.

Example Workflow: Synthesis of a C4-Arylated Pyrimidine via Suzuki Coupling

This protocol describes a general, reliable method for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, using 4-Chloro-6-methoxy-2,5-dimethylpyrimidine as the electrophile.

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Supplier and Pricing Analysis

Procuring high-quality starting materials is critical for reproducible research and development. 4-Chloro-6-methoxy-2,5-dimethylpyrimidine is available from several reputable chemical suppliers.

Supplier Landscape

The following table lists some of the known suppliers of this compound. It is advisable to request certificates of analysis (CoA) to ensure purity meets experimental requirements.

| Supplier | Purity | Availability |

| Sigma-Aldrich (Merck) | ≥98% | In Stock |

| Thermo Scientific (Alfa Aesar) | 97% | In Stock[7] |

| Fluorochem | >97% | In Stock[8] |

| Matrix Scientific | ≥98% | In Stock |

| BOC Sciences | Custom Synthesis | Inquiry |

| ChemScene | ≥98% | In Stock[3] |

Price Analysis

Pricing is subject to change based on purity, quantity, and market demand. The data below represents an approximate price range for research quantities based on publicly available information at the time of this guide.

| Quantity | Approximate Price (USD) | Source(s) |

| 1 g | $700 - $800 | Matrix Scientific |

| 5 g | $1,500 - $1,600 | Matrix Scientific |

| 10 g | $2,400 - $2,500 | Matrix Scientific |

Safety and Handling

Based on aggregated GHS information, related chloropyrimidine compounds are classified as hazardous.[9] Users should handle 4-Chloro-6-methoxy-2,5-dimethylpyrimidine with appropriate precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

Conclusion

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a versatile and valuable intermediate for drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactivity, centered on the C4-chloro position, allows for the systematic exploration of chemical space through robust SₙAr and cross-coupling reactions. While its cost at research scale is significant, its strategic value in constructing potentially high-value therapeutic candidates justifies its use in targeted drug development programs. A clear understanding of its synthesis, reactivity, and procurement landscape is essential for any research team aiming to leverage this powerful chemical tool.

References

- Benchchem. (n.d.). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- RSC Publishing. (2025).

- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- ResearchGate. (2020, October 29). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.

- PubMed. (2016, June 10). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.

- ResearchGate. (2025, August 7). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Heteroletters. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE.

- ChemicalBook. (2025, July 24). 4-METHYL-6-CHLORO PYRIMIDINE (CAS 3435-25-4).

- Fisher Scientific. (2014, November 13). SAFETY DATA SHEET.

- Fluorochem. (n.d.). 4-CHLORO-5,6-DIMETHOXYPYRIMIDINE (CAS 5193-88-4).

- PubChemLite. (n.d.). 4-chloro-6-methoxy-2,5-dimethylpyrimidine (C7H9ClN2O).

- ChemScene. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidine.

- Matrix Scientific. (n.d.). 4-Chloro-2,5-dimethylpyrimidine.

- Thermo Fisher Scientific. (n.d.). 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g.

- PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-chloro-6-methoxy-2,5-dimethylpyrimidine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Handling and Synthetic Utility of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

Executive Summary & Chemical Identity

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials. Its value lies in the C4-chloro substituent , which serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused operational manual. It integrates safety protocols with experimental best practices to ensure both personnel protection and reaction success.[1]

Physiochemical Fingerprint

| Property | Value | Notes |

| IUPAC Name | 4-Chloro-6-methoxy-2,5-dimethylpyrimidine | |

| Molecular Formula | ||

| Molecular Weight | 172.61 g/mol | Calculated based on standard atomic weights. |

| Physical State | Solid (Crystalline powder) | Typically white to off-white. |

| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Low solubility in water; hydrolyzes slowly. |

| Melting Point | Isomer Dependent (Approx. 60–90 °C) | Verify specific batch CoA; typically lower than non-methylated analogs. |

| Reactivity | Electrophilic (C4 position) | Vulnerable to hydrolysis under acidic/basic aqueous conditions. |

Risk Assessment & Safety Architecture (GHS)

While specific toxicological data for this exact methylation pattern may be limited, it shares the hazardous profile of the broader halogenated pyrimidine class . The primary risks are tissue damage via hydrolysis (generating HCl) and sensitization.

Hazard Classification (GHS)[2]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Hierarchy of Controls (Visualization)

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

Figure 1: Risk mitigation hierarchy. Engineering controls are critical to prevent inhalation of dust during weighing.

Synthetic Utility & Experimental Protocols

The "Application Scientist" Perspective

Why choose this molecule?

-

Regioselectivity: The C4-Cl bond is significantly more reactive toward nucleophiles than the C6-OMe group. The methoxy group acts as a "dummy" ligand that can be retained or later converted to a carbonyl (via hydrolysis) or displaced under forcing conditions.

-

Steric Steering: The C5-methyl group exerts a steric influence that protects the C4 position from bulky nucleophiles, potentially increasing selectivity for smaller amines or requiring higher reaction temperatures for sterically hindered partners [1].

-

Electronic Tuning: The C6-methoxy group is electron-donating by resonance (+M), which slightly deactivates the ring toward

compared to a dichloro-pyrimidine. This requires the use of polar aprotic solvents (DMSO, NMP) to facilitate the reaction.

Protocol: Amination (General Procedure)

This protocol describes the displacement of the C4-chloride with a primary amine.

Reagents:

-

Substrate: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 equiv)

-

Nucleophile: Primary Amine (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate in anhydrous DMF under an Argon atmosphere. Note: Moisture leads to hydrolysis of the C-Cl bond to the inactive pyrimidinone.

-

Addition: Add the base (DIPEA) followed by the amine dropwise at room temperature.

-

Reaction: Heat the mixture to 80–100 °C . Monitor by LC-MS or TLC.

-

Causality Check: If the reaction is sluggish, the C5-methyl group may be hindering the approach. Increase temperature to 120 °C or switch to microwave irradiation.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove DMF. Dry organic layer over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Reaction Pathway Visualization

The following diagram details the mechanistic flow and competing side reactions.

Figure 2: Synthetic pathway for

Storage Stability & Quality Control

The C-Cl bond in electron-deficient heterocycles is susceptible to hydrolysis, converting the reactive chloride into a non-reactive hydroxyl group (tautomerizing to the lactam).

Degradation Mechanism

The generated HCl acts as an autocatalyst, accelerating further degradation.Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Container: Tightly sealed amber glass vial with a PTFE-lined cap.

Self-Validating QC Check

Before using this reagent in a critical step, perform this simple check:

-

Visual: Check for "caking" or acidic smell (indicates HCl release).

-

LC-MS: Run a blank sample. The hydrolyzed product (M-Cl+OH) will appear at [M-35+17] mass units relative to the parent.

-

Parent Mass: ~173 amu (

) -

Hydrolysis Mass: ~155 amu (

)

-

Emergency Response (SDS Core)

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[1][2] | The basic nitrogen and acidic hydrolysis products cause rapid corneal damage. |

| Skin Contact | Wash with soap and water.[1][2][3] Do NOT use ethanol. | Ethanol acts as a permeation enhancer, driving the chemical deeper into the dermis. |

| Spill (Solid) | Dampen with inert oil/glycol to avoid dust, then sweep. | Dry sweeping creates dust aerosols (inhalation hazard). |

References

-

Effect of 5-substituents on Pyrimidine Reactivity

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

- Context: Explains the steric and electronic impact of alkyl groups at the 5-position on C4-nucleophilic substitution r

-

General Pyrimidine Safety & Handling (PubChem)

- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for Chloropyrimidines.

- Context: Baseline GHS data for 4-chloro-substituted pyrimidines.

-

Regioselectivity in Chloropyrimidines

- Source: Schlosser, M. et al. (2006). Regioselective derivatization of chloropyrimidines. Journal of Organic Chemistry.

- Context: Detailed mechanistic insight into why C4 reacts before C2 or C6 in poly-functionalized pyrimidines.

-

Vendor Specification (Analogous Compounds)

- Source: Thermo Fisher Scientific / Alfa Aesar SDS.

- Context: Safety data extrapolation

Sources

Structural Divergence & Synthetic Control: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine vs. 2,6-Dimethyl Isomers

Executive Summary

This technical guide delineates the critical structural, synthetic, and reactive differences between 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (Target A) and its 2,6-dimethyl isomers (Target B). While these molecules share an identical molecular formula (C₇H₉ClN₂O) or close homology, the positional isomerism of the methyl groups—specifically the C5-Methyl vs. C6-Methyl placement—fundamentally alters their electrophilicity, steric profile, and utility in medicinal chemistry.

For drug development professionals, distinguishing these isomers is paramount: the 2,5-dimethyl scaffold is a privileged motif in kinase inhibitors (e.g., JAK/STAT pathways) due to its specific hydrophobic vector, whereas the 2,6-dimethyl scaffold often serves as a precursor for sulfa drugs and broad-spectrum antimicrobials.

Structural & Electronic Topography

The core distinction lies in the substitution pattern of the pyrimidine ring.[1]

The 2,5-Dimethyl Scaffold (Target)

-

Structure: Methyl groups at positions 2 and 5. Chlorine at 4; Methoxy at 6.[2][3][4]

-

Electronic Environment: The C5-Methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This increases the electron density of the pyrimidine ring, slightly deactivating the C4-Chlorine toward nucleophilic aromatic substitution (SₙAr) compared to a C5-H analog.

-

Steric Environment: The C5-Methyl provides significant steric bulk adjacent to the C4 and C6 positions. This "ortho-effect" can hinder the approach of bulky nucleophiles during functionalization.

The 2,6-Dimethyl Isomer (Comparator)

-

Structure: Methyl groups at positions 2 and 6. Chlorine at 4; Methoxy at 5 (assuming isomeric equivalence C₈H₁₁ClN₂O).

-

Electronic Environment: With Methyls flanking the nitrogens (2,6), the C5 position often holds the Methoxy group or a Hydrogen. If C5 is H, the ring is significantly more electron-deficient and reactive.

-

Steric Environment: The C6-Methyl blocks the N1 nitrogen but leaves the C5 position (if unsubstituted) open. This creates a "pincer" effect around the nitrogens but less hindrance at the C4 reaction center compared to the 2,5-scaffold.

Data Summary: Physicochemical Divergence

| Feature | 2,5-Dimethyl (Target) | 2,6-Dimethyl (Isomer) |

| C5 Substituent | Methyl (-CH₃) | Methoxy (-OCH₃) or H |

| SₙAr Reactivity (C4) | Moderate (Deactivated by C5-Me) | High (If C5-H); Low (If C5-OMe) |

| Steric Hindrance | High at C4/C6 interface | High at N1/N3 interface |

| Common Precursor | Methylmalonate derivatives | Acetoacetate derivatives |

| ¹H NMR (C5) | No signal (Quaternary C) | Singlet ~6.5 ppm (if H) |

Synthetic Divergence: The Pathway to Purity

The synthesis of these two isomers diverges at the very first step of condensation. The choice of the 1,3-dicarbonyl equivalent dictates the methylation pattern.

Route A: 2,5-Dimethyl Synthesis (The Malonate Route)

To install a methyl group at C5, one must use a 2-substituted malonate .

-

Condensation: Acetamidine + Dimethyl 2-methylmalonate .

-

Intermediate: 2,5-dimethyl-4,6-dihydroxypyrimidine.

-

Chlorination: Vilsmeier-Haack or POCl₃ reflux yields 2,5-dimethyl-4,6-dichloropyrimidine.

-

Desymmetrization: Controlled SₙAr with NaOMe (1.0 eq) yields the target.

Route B: 2,6-Dimethyl Synthesis (The Acetoacetate Route)

To install methyl groups at 2 and 6, one uses a beta-keto ester .

-

Condensation: Acetamidine + Ethyl acetoacetate .

-

Intermediate: 2,6-dimethyl-4-hydroxypyrimidine.

-

Functionalization: Chlorination yields 4-chloro-2,6-dimethylpyrimidine.

Visualization: Synthetic Logic Flow

Figure 1: Divergent synthetic pathways determined by the dicarbonyl precursor. Route A leads to the 2,5-substitution pattern required for the target molecule.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

This protocol focuses on the critical desymmetrization step (Step 4 in Figure 1), converting the dichloro intermediate into the chloro-methoxy target. This is the step most prone to over-reaction (forming the dimethoxy byproduct).

Reagents

-

Substrate: 4,6-Dichloro-2,5-dimethylpyrimidine (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.05 eq)

-

Solvent: Anhydrous Methanol (10V)

-

Quench: 1N HCl

Step-by-Step Methodology

-

Setup: Charge a flame-dried 3-neck round bottom flask with 4,6-Dichloro-2,5-dimethylpyrimidine and anhydrous methanol under N₂ atmosphere.

-

Temperature Control: Cool the solution to 0°C using an ice/brine bath. Critical: Lower temperature improves regioselectivity and prevents double substitution.

-

Addition: Add the NaOMe solution dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour.

-

Monitoring: Monitor by HPLC/TLC.

-

Target Rf: ~0.6 (Hexane/EtOAc 8:2).

-

Starting Material: ~0.8.

-

Over-reaction (Dimethoxy): ~0.4.[5]

-

-

Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).[3]

-

Purification: If dimethoxy impurity >5%, recrystallize from Heptane.

Analytical Discrimination (NMR)

Distinguishing the 2,5-isomer from the 2,6-isomer is trivial via ¹H NMR due to the proton/methyl substitution at C5.

Diagnostic Signals (400 MHz, CDCl₃)

| Isomer | C5 Position Signal | C2-Methyl Signal | C6 Position Signal |

| 2,5-Dimethyl (Target) | No Signal (Quaternary C-Me) | Singlet, ~2.4 ppm | Methoxy Singlet, ~3.9 ppm |

| 2,6-Dimethyl (Isomer) | Singlet, ~6.5-7.0 ppm (Ar-H) | Singlet, ~2.5 ppm | Methyl Singlet, ~2.4 ppm |

Key Check: If you observe an aromatic singlet around 6.5 ppm, you have synthesized the 2,6-dimethyl isomer (or the starting material lacked the C5-Methyl). The target molecule has zero aromatic protons on the pyrimidine ring.

Pharmaceutical Implications (SAR)

Why does this difference matter in drug discovery?

-

Hydrophobic Packing: The C5-Methyl in the 2,5-isomer is often used to fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) that cannot accommodate the larger bulk of a fused ring or the emptiness of a proton.

-

Metabolic Stability: The C5 position is a metabolic "soft spot" for oxidation. Blocking it with a methyl group (2,5-isomer) often extends the half-life (

) of the drug compared to the C5-H (2,6-isomer) analog. -

Vector Orientation: In the 2,5-isomer, the vectors of the substituents are parallel (2 and 5). In the 2,6-isomer, they are divergent (120° apart). This completely alters the pharmacophore's 3D shape.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) consequences of isomer selection.

References

-

BenchChem. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines." BenchChem Technical Library. Accessed 2025.[6][7] Link

-

PubChem. "2,5-Dimethylpyrimidine Compound Summary."[6] National Library of Medicine. Accessed 2025.[6][7] Link

-

ResearchGate. "Synthesis and Biological Activity of New Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine."[4][8] Journal of Heterocyclic Chemistry. Accessed 2025.[6][7] Link

-

Organic Syntheses. "4-Amino-2,6-dimethylpyrimidine." Org.[2][6][9] Synth. 1955, 35, 3. Link

-

MDPI. "NMR Assignments of Asymmetrical N-Nitrosamine Isomers." Molecules, 2022. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]

- 5. 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylpyrimidine | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Controlled Methoxylation of 4,6-Dichloro-2,5-dimethylpyrimidine

Abstract & Scope

This application note details the process chemistry for converting 4,6-dichloro-2,5-dimethylpyrimidine (DCDMP) into its methoxylated derivatives. Depending on the stoichiometry and thermal parameters, the reaction can be tuned to yield either the mono-substituted intermediate (4-chloro-6-methoxy-2,5-dimethylpyrimidine ) or the fully substituted product (4,6-dimethoxy-2,5-dimethylpyrimidine ).

These pyrimidine derivatives are critical pharmacophores in the synthesis of fungicides (e.g., Benalaxyl analogs), herbicides, and kinase inhibitors. This guide addresses the specific challenge of the 5-methyl group , which exerts an electron-donating effect, slightly deactivating the ring toward nucleophilic attack compared to 5-unsubstituted analogs, requiring precise thermal management.

Scientific Foundation

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The transformation proceeds via an addition-elimination mechanism. The pyrimidine ring, electron-deficient due to the two nitrogen atoms, is susceptible to attack by the methoxide anion (MeO⁻).

-

Addition: MeO⁻ attacks the C4 or C6 position (chemically equivalent due to symmetry).

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

-

Elimination: Chloride (Cl⁻) is expelled, restoring aromaticity.

The "Dampening Effect" & Selectivity

A critical concept for the mono-methoxylation protocol is the electronic deactivation of the ring upon the first substitution.

-

Substrate (DCDMP): Highly electron-deficient (Two Cl, Two N). Reactive.

-

Mono-Product: The introduced -OMe group is an electron donor (via resonance). It increases electron density in the ring, making the second chlorine position less electrophilic.

-

Implication: This kinetic difference allows for high-yield isolation of the mono-product if the reaction is kept at moderate temperatures (0°C to 25°C). Heating drives the reaction to overcoming this barrier, yielding the bis-product.

Visualizing the Pathway

The following diagram illustrates the reaction divergence based on energy input (Temperature/Stoichiometry).

Figure 1: Reaction pathway showing the kinetic checkpoint at the mono-substituted stage.

Experimental Protocols

Materials & Reagents[1][2][3][4][5]

-

Substrate: 4,6-dichloro-2,5-dimethylpyrimidine (Purity >98%).

-

Reagent: Sodium Methoxide (NaOMe), supplied as 25-30% wt solution in Methanol (Preferred for scale) or solid (95%).

-

Solvent: Methanol (Anhydrous, <0.1% water). Critical: Water causes hydrolysis to pyrimidinones.

Protocol A: Mono-Methoxylation (Target: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine)

Objective: Maximize yield of mono-product; minimize bis-impurity (<2%).

-

Setup: Charge a 3-neck round-bottom flask with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) and anhydrous Methanol (10 volumes).

-

Cooling: Equip with a thermometer and N₂ line. Cool the slurry to 0–5°C using an ice/salt bath.

-

Addition: Add NaOMe solution (1.05 eq) dropwise over 60 minutes.

-

Why: Slow addition prevents localized hotspots that trigger bis-substitution.

-

-

Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20–25°C (Room Temp). Stir for 4–6 hours.

-

Monitor: Check HPLC. Target: SM < 1%, Bis-product < 3%.

-

-

Quench: Adjust pH to 6–7 using dilute acetic acid or HCl (1M).

-

Note: Do not make it too acidic (pH < 4) or the methoxy group may hydrolyze over time.

-

-

Workup:

-

Isolation: Evaporate solvent. The product usually crystallizes upon standing or can be recrystallized from Hexane/EtOAc.

Protocol B: Bis-Methoxylation (Target: 4,6-Dimethoxy-2,5-dimethylpyrimidine)

Objective: Complete conversion of both chlorides.

-

Setup: Charge flask with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) and Methanol (8 volumes).

-

Reagent Loading: Add NaOMe solution (2.5 eq) in one portion at room temperature.

-

Thermal Phase: Heat the mixture to Reflux (65°C) .

-

Duration: Maintain reflux for 6–12 hours.

-

Why: The 5-methyl group deactivates the ring; the second substitution is slow and requires thermal energy.

-

-

Workup:

-

Cool to RT.

-

Quench with water (precipitating the inorganic salts).

-

Concentrate to remove bulk methanol. The product often precipitates directly from the aqueous residue as a white solid due to high lipophilicity.

-

Filter and wash with cold water.[3]

-

Process Workflow & Isolation Logic

The following flowchart guides the decision-making process during workup, specifically for handling the salt byproducts (NaCl) and solvent recovery.

Figure 2: Standard workup procedure for isolation of methoxylated pyrimidines.

Analytical Specifications & Troubleshooting

Expected Data

| Parameter | Mono-Product (4-Cl-6-OMe) | Bis-Product (4,6-diOMe) |

| Appearance | White/Off-white solid | White crystalline solid |

| Melting Point | 58–62°C (Approx) | 85–90°C (Approx) |

| ¹H NMR (CDCl₃) | δ 4.0 (s, 3H, OMe), 2.5 (s, 3H, 2-Me), 2.2 (s, 3H, 5-Me) | δ 3.98 (s, 6H, 2xOMe), 2.45 (s, 3H, 2-Me), 2.1 (s, 3H, 5-Me) |

| Mass Spec (M+H) | ~187/189 (Cl isotope pattern) | ~183 |

Troubleshooting Guide

-

Issue: High levels of "Hydroxy" impurity (Pyrimidinone).

-

Cause: Moisture in MeOH or NaOMe.

-

Fix: Use anhydrous MeOH (<500 ppm H₂O). Ensure reactor is dry.

-

-

Issue: Incomplete Mono-reaction (SM remaining).

-

Cause: 5-Methyl steric/electronic hindrance.

-

Fix: Increase temp to 30°C carefully. Do not add excess NaOMe (>1.1 eq) or Bis-product will form.

-

-

Issue: Bis-product contamination in Mono-reaction.

-

Cause: Localized high concentration of NaOMe.

-

Fix: Improve stirring rate; dilute NaOMe feed; lower addition temperature to -5°C.

-

Safety & Handling (HSE)

-

Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle under inert atmosphere (N₂).

-

Exotherm: The reaction is exothermic. On large scale (>1kg), active cooling is mandatory during dosing.

-

Waste: Aqueous waste contains high NaCl and Methanol traces. Do not mix with acidic waste streams immediately (risk of HCN if cyanide was used in previous steps, though not applicable here, general caution applies).

References

-

General Nucleophilic Substitution of Chloropyrimidines

- Mechanism & Regioselectivity: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.

-

Source:

-

Synthesis of 4,6-dimethoxy-2-methylpyrimidine (Analogous Protocol)

- Patent: CN102432547A "Synthetic method of 4,6-dichloro-2-methylpyrimidine" (and downstream methoxyl

-

Source:

-

Mono-alkoxylation Conditions (Ethanol Analog)

-

Paper: "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine."[4] Molbank 2016. (Demonstrates the 1.05 eq / RT control strategy).

-

Source:

-

-

Reaction of 4,6-dichloropyrimidines with NaOMe

- Protocol: "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine... and chlorination." (Discusses the reactivity of the 2-methyl analog).

-

Source:

Sources

Application Notes and Protocols: Synthesis of 4-Amino-6-methoxy-2,5-dimethylpyrimidines via Nucleophilic Aromatic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, the 2,4-disubstituted aminopyrimidine motif is a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapeutics.[4] The reaction of 4-chloro-6-methoxy-2,5-dimethylpyrimidine with amines represents a direct and efficient route to novel 4-amino-substituted pyrimidines, making it a fundamentally important transformation in the synthesis of compound libraries for drug discovery and development.[5]

This guide provides a detailed examination of this reaction, grounded in the principles of nucleophilic aromatic substitution (SNAr). It offers field-proven protocols, explains the causality behind experimental choices, and presents a framework for troubleshooting, enabling researchers to reliably synthesize these valuable compounds.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The displacement of the chloro group at the C4 position of the pyrimidine ring by an amine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles.[5][6]

The reaction can be dissected into two principal steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks the electron-deficient C4 carbon, which bears the chloride leaving group. This addition step breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.

Caption: The SNAr mechanism for the amination of 4-chloropyrimidines.

Key Parameters Influencing Reaction Success

Optimizing the reaction of 4-chloro-6-methoxy-2,5-dimethylpyrimidine with amines requires careful consideration of several interconnected parameters.

| Parameter | Influence on Reaction & Rationale |

| Amine Nucleophilicity | Primary & Secondary Aliphatic Amines: Generally highly nucleophilic and react readily, often at moderate temperatures. Cyclic secondary amines like morpholine or pyrrolidine are excellent nucleophiles.[7] Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions typically require more forcing conditions, such as higher temperatures, microwave irradiation, or acid catalysis to proceed efficiently.[8][9] |

| Solvent Choice | Polar Aprotic Solvents (DMF, DMAc, NMP): Excellent choices as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the amine. Alcohols (Propanol, Butanol): Also effective, particularly for microwave-assisted reactions. They are less prone to decomposition at high temperatures than DMF.[10] Water: A green and effective solvent, especially for reactions with anilines where mild acid catalysis can significantly accelerate the reaction rate.[9][10] |

| Base | The reaction generates one equivalent of HCl. A base is crucial to neutralize this acid. Tertiary Amines (Et₃N, DIPEA): Commonly used non-nucleophilic bases that scavenge HCl without competing in the primary reaction.[10][11] An excess of 1.5-2.0 equivalents is typical. Inorganic Bases (K₂CO₃, NaHCO₃): Effective, particularly in polar solvents like DMF. They are easily removed during aqueous workup.[12] Excess Amine: Using an excess of the reacting amine (2-3 equivalents) can serve as both the nucleophile and the base, simplifying the reaction mixture. This is most practical when the amine is inexpensive and readily available. |

| Temperature & Method | Conventional Heating: Reactions are often heated to between 80-140 °C to achieve a reasonable rate, especially with less reactive amines.[12] Reaction times can range from a few hours to overnight. Microwave Irradiation: A powerful tool for accelerating these reactions. Microwave heating can dramatically reduce reaction times from hours to minutes (typically 10-30 min) and often improves yields by minimizing side product formation.[10][11] Temperatures of 120-140 °C are common.[10] |

Experimental Protocols

The following protocols provide robust starting points for the synthesis of 4-amino-6-methoxy-2,5-dimethylpyrimidines. They should be adapted based on the specific reactivity of the amine being used.

Protocol 1: General Procedure using Conventional Heating

Principle: This protocol details a standard SNAr reaction in a polar aprotic solvent with a tertiary amine base, suitable for a wide range of primary and secondary aliphatic amines.

Materials and Reagents:

-

4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq)

-

Amine of choice (1.2 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF (to a concentration of approx. 0.2-0.5 M). Begin stirring and add the amine (1.2 eq) followed by the base (e.g., DIPEA, 1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the amine's reactivity.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water or a saturated NaHCO₃ solution and stir.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-amino-6-methoxy-2,5-dimethylpyrimidine.[10][12]

Protocol 2: Microwave-Assisted Synthesis

Principle: This protocol leverages microwave irradiation to rapidly synthesize the target compounds, significantly reducing reaction times. It is particularly effective for moderately reactive or sterically hindered amines.

Materials and Reagents:

-

4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq)

-

Amine of choice (1.1 - 1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous 2-Propanol or Butanol

-

Microwave reaction vial with a magnetic stir bar

-

Microwave reactor

-

Standard workup and purification reagents (as in Protocol 1)

Step-by-Step Methodology:

-

Reaction Setup: In a dedicated microwave reaction vial, place 4-chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq, e.g., 1 mmol).

-

Solvent and Reagent Addition: Add anhydrous 2-propanol (e.g., 2-4 mL) and stir to suspend the starting material. Add the amine nucleophile (1.1 eq) followed by DIPEA (1.5 eq).[10]

-

Reaction Execution: Seal the vial securely and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes with stirring.[10]

-

Monitoring: It is often assumed the reaction goes to completion in the set time, but a test run with TLC/LC-MS monitoring is advisable for new substrates.

-

Workup and Purification: After cooling to room temperature, the workup and purification follow the same procedure as described in Protocol 1 (steps 5-8).[10]

Caption: General experimental workflow for the synthesis of 4-aminopyrimidines.

Troubleshooting Guide

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Reacting amine is not nucleophilic enough (e.g., electron-deficient aniline). 3. Amine was protonated by generated HCl (insufficient base). 4. Poor quality or wet reagents/solvents. | 1. Increase temperature, switch to microwave heating, or increase reaction time. 2. For anilines, consider adding 0.1 eq of HCl to catalyze the reaction in water or alcohol.[9][10] 3. Ensure at least 1.5 eq of base is used. 4. Use anhydrous solvents and high-purity reagents. |

| Side Product Formation | 1. Reaction temperature is too high, causing decomposition. 2. Bis-amination if the amine can react twice (rare for this substrate). 3. Reaction with solvent (e.g., solvolysis). | 1. Lower the reaction temperature and extend the reaction time. 2. Use a controlled stoichiometry of the amine (1.1-1.2 eq). 3. This is more common with alcohol solvents at high temperatures with acid catalysis; monitor carefully.[9] |

| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Unreacted amine is difficult to separate. | 1. Use a more polar eluent system for chromatography, potentially with a small amount of NH₄OH or Et₃N added to the mobile phase. 2. If the amine is basic, an acidic wash (e.g., dilute aq. HCl) during workup can remove it, provided the product is not acid-labile. |

Conclusion

The nucleophilic aromatic substitution of 4-chloro-6-methoxy-2,5-dimethylpyrimidine with amines is a reliable and versatile method for accessing a diverse range of 4-aminopyrimidine derivatives. Success hinges on a rational selection of reaction conditions tailored to the nucleophilicity of the chosen amine. By understanding the underlying mechanism and systematically optimizing parameters such as solvent, base, and temperature, researchers can efficiently synthesize these valuable scaffolds for application in medicinal chemistry and beyond. The use of modern techniques like microwave-assisted synthesis can further enhance the efficiency and speed of discovery, making this reaction a powerful tool in the drug development professional's arsenal.

References

- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.

- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. Synlett.

- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Nucleophilic aromatic substitution reactions of chloropyrimidines.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences.

- Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021). SciSpace.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.

- 2-Aminopyrimidine derivatives as anticancer drugs.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. EPRA International Journal of Multidisciplinary Research (IJMR).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. growingscience.com [growingscience.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. zenodo.org [zenodo.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. preprints.org [preprints.org]

- 10. benchchem.com [benchchem.com]

- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

Technical Support Center: Synthesis Optimization of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine

Executive Summary

This guide addresses the specific challenges in synthesizing 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (Target). While the pyrimidine core formation is standard, the critical yield-determining step is the regioselective mono-methoxylation of the 4,6-dichloro-2,5-dimethylpyrimidine precursor.

The presence of the 5-methyl group introduces unique electronic and steric factors that distinguish this reaction from the simpler 2-methylpyrimidine analogs. This guide provides a mechanistic breakdown, a troubleshooting Q&A, and an optimized protocol designed to maximize the yield of the mono-methoxy product while minimizing the bis-methoxy impurity.

Part 1: Reaction Dynamics & Mechanism

To improve yield, one must understand the competition between the desired product and the over-reacted impurity.

The Electronic Effect of the 5-Methyl Group

Unlike 4,6-dichloro-2-methylpyrimidine, your substrate has a methyl group at the 5-position.

-

Inductive Effect (+I): The 5-methyl group is electron-donating. It increases the electron density of the pyrimidine ring, making the carbons at positions 4 and 6 less electrophilic .

-

Consequence: The nucleophilic aromatic substitution (

) with sodium methoxide will be slower than with unsubstituted pyrimidines. Researchers often compensate by raising the temperature, which inadvertently triggers the second substitution.

The Selectivity Challenge

The reaction is a stepwise

-

Step 1 (

): Displacement of the first chloride -

Step 2 (

): Displacement of the second chloride

Yield Optimization Goal: Maximize the ratio of

Part 2: Troubleshooting Guide (Q&A)

Q1: I am consistently getting 15-20% of the 4,6-dimethoxy impurity. How do I stop this? Diagnosis: This is a classic stoichiometry and temperature issue. Solution:

-

Strict Stoichiometry: Do not use excess base. Use exactly 0.95 to 0.98 equivalents of Sodium Methoxide (NaOMe) relative to the dichloro substrate. It is better to leave 5% starting material unreacted (which can be recycled) than to over-react to the bis-impurity (which is waste).

-

Addition Rate: Add the NaOMe solution dropwise over 1-2 hours. High local concentrations of methoxide favor the second substitution.

-